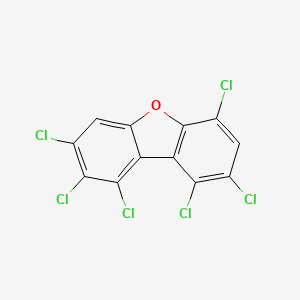

1,2,3,6,8,9-Hexachlorodibenzofuran

Description

Overview of Polychlorinated Dibenzofurans (PCDFs) as a Class of Compounds

Polychlorinated dibenzofurans (PCDFs) are a group of organic compounds where one or more hydrogen atoms in the dibenzofuran (B1670420) structure have been replaced by chlorine atoms. wikipedia.org This class consists of 135 different compounds, known as congeners, which are differentiated by the number and position of chlorine atoms. taylorandfrancis.com PCDFs, along with the structurally similar polychlorinated dibenzo-p-dioxins (PCDDs), are often collectively referred to as "dioxins." scielo.br These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. nih.govt3db.ca Specifically, they can be generated through pyrolysis or incineration of chlorine-containing products like PVC and PCBs at temperatures below 1200°C. wikipedia.org PCDFs are recognized as persistent organic pollutants (POPs) under the Stockholm Convention due to their resistance to degradation, and their tendency to bioaccumulate and biomagnify in the environment. wikipedia.orgtaylorandfrancis.com

Significance of 1,2,3,6,8,9-Hexachlorodibenzofuran as a Specific Congener

This compound is one of the 135 PCDF congeners. Its specific arrangement of six chlorine atoms on the dibenzofuran backbone gives it distinct chemical and toxicological properties. While research has often focused on the 2,3,7,8-substituted congeners due to their high toxicity, other congeners like this compound are also of environmental concern. nih.gov This congener is a common environmental pollutant and is found as a byproduct in various industrial processes. ca.gov

Historical Context of PCDF Environmental Research

Environmental research into PCDFs gained significant momentum in the 1980s when pulp and paper mills using chlorine bleaching were identified as a major source of these compounds. dss.go.th Prior to this, much of the focus was on PCDDs, particularly following incidents of industrial contamination, such as the improper disposal of chemical wastes containing these toxins. nih.gov Research has since expanded to include various sources, including municipal waste incineration and the production of certain chlorinated pesticides. nih.govresearchgate.net Studies of sediment cores have provided valuable historical records of PCDF deposition, with evidence suggesting their presence in the environment even before the widespread industrial production of chlorinated aromatic compounds in the 1930s, likely from sources such as wood and coal combustion. dss.go.th Analysis of sediment layers has shown fluctuations in PCDF concentrations over time, reflecting changes in industrial practices and environmental regulations. nih.gov For instance, a dramatic reduction in PCDF emissions from pulp mills was observed in the 1990s following technological changes. dss.go.th

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for predicting its environmental behavior and fate. Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂Cl₆O |

| Molecular Weight | 374.847 g/mol |

| CAS Number | 75198-38-8 |

Data sourced from ChemSpider chemspider.com

Formation and Sources of this compound

This compound is not produced commercially but is an unintentional byproduct of various industrial and combustion processes.

Industrial Processes: It can be formed during the production of chlorinated chemicals, such as certain pesticides and polychlorinated biphenyls (PCBs). taylorandfrancis.comresearchgate.net The manufacturing of iron and steel is also considered a significant source of PCDFs. nih.gov

Combustion: Incomplete combustion of organic materials in the presence of chlorine is a major pathway for the formation of PCDFs. isotope.com This includes emissions from municipal and industrial waste incinerators. nih.govca.gov Fires involving electrical equipment containing PCBs can also release PCDFs. nih.gov

Pesticide Production: Historically, the production and use of certain chlorinated pesticides have been a source of PCDF contamination. researchgate.net

Environmental Fate and Transport

The environmental behavior of this compound is characterized by its persistence and ability to be transported over long distances.

Persistence: Due to its chemical stability, this compound is resistant to degradation in the environment, leading to its persistence in soil, sediment, and air. taylorandfrancis.comebi.ac.uk

Long-Range Transport: PCDFs can adhere to airborne particulate matter and be transported over long distances, resulting in their presence in remote areas far from their original sources.

Bioaccumulation and Biomagnification: Being lipophilic (fat-soluble), this compound has a high potential to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. taylorandfrancis.comisotope.com As it moves up the food chain, its concentration increases in a process called biomagnification, leading to higher levels in predators. epa.gov This compound has been detected in various environmental matrices, including freshwater fish and human breast milk. caymanchem.com

Toxicokinetics and Mechanism of Action

Absorption, Distribution, Metabolism, and Excretion: The toxicokinetics of this compound involve its absorption into the body, distribution to various tissues, metabolism, and eventual excretion. Due to its lipophilic nature, it tends to be stored in fatty tissues. Metabolism of PCDFs is generally slow, contributing to their persistence in the body.

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Binding: The primary mechanism of toxicity for many PCDFs, including likely this compound, is through binding to the aryl hydrocarbon receptor (AhR). nih.govt3db.canih.gov The AhR is a ligand-activated transcription factor. t3db.ca When a PCDF binds to the AhR, the complex translocates to the cell nucleus. nih.govnih.gov In the nucleus, it partners with the aryl hydrocarbon nuclear translocator (ARNT) and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). nih.govnih.gov This binding alters the expression of a wide range of genes, including those involved in metabolism, cell growth, and differentiation, leading to a cascade of toxic effects. nih.govnih.govt3db.ca

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in environmental and biological samples require highly sensitive and specific analytical methods.

Sample Preparation: Samples such as soil, water, or biological tissues first undergo an extraction process to isolate the PCDFs. cdc.goveurofins.com This is often followed by a "clean-up" step to remove other interfering compounds. eurofins.com

Gas Chromatography-Mass Spectrometry (GC-MS): The most common analytical technique for PCDFs is high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS). cdc.gov GC separates the different PCDF congeners from each other, and the MS identifies and quantifies them based on their unique mass-to-charge ratio. cdc.goveurofins.com For enhanced sensitivity and selectivity, especially in complex samples, tandem mass spectrometry (LC-MS/MS or GC-MS/MS) may be used. aquaenergyexpo.com

Isotope Dilution: To ensure accurate quantification, a technique called isotope dilution is often employed. This involves adding a known amount of an isotopically labeled standard (a version of the compound made with heavier isotopes) to the sample before extraction. By comparing the signal of the native compound to the labeled standard, precise concentrations can be determined. eurofins.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,6,8,9-hexachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-3-1-5(15)12-8(9(3)16)7-6(19-12)2-4(14)10(17)11(7)18/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGQZUOHEXTWFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(O2)C(=CC(=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075265 | |

| Record name | Dibenzofuran, 1,2,3,6,8,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75198-38-8 | |

| Record name | 1,2,3,6,8,9-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075198388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,2,3,6,8,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,8,9-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5253PM9RSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Sources and Formation Pathways of 1,2,3,6,8,9 Hexachlorodibenzofuran

Inadvertent Production and By-Product Formation

The industrial landscape provides several pathways for the inadvertent synthesis of 1,2,3,6,8,9-HxCDF. This compound can arise as a contaminant in the manufacturing of other chemicals or as a component of industrial waste streams.

Formation during Production and Use of Polychlorinated Biphenyls (PCBs)

Polychlorinated biphenyls (PCBs) are synthetic chemicals that were once widely used in various industrial applications. diva-portal.org During the production of PCB formulations, PCDFs, including hexachlorodibenzofuran congeners, can be formed as impurities. who.int A study of a PCB-contaminated area in Brescia, Italy, near a former PCB production plant, found significant levels of PCDD/Fs in the soil, indicating the link between PCB manufacturing and PCDF contamination. focus.it The toxic effects of some commercial PCB mixtures have been found to correlate with the levels of PCDF impurities present. who.int

Contamination in Chlorophenol Production

The production of chlorophenols, which are used as pesticides and in the synthesis of other chemicals, is another significant source of PCDF contamination. diva-portal.orgresearchgate.netresearchgate.net These compounds can be formed as byproducts during the chemical synthesis of chlorophenols. diva-portal.org In Canada, several types of chlorophenols are manufactured or imported, and their production and use have led to environmental contamination with associated impurities like PCDFs. publications.gc.ca

Generation in Residual Waste from Vinyl Chloride Production and Chloralkali Processes

The manufacturing process for vinyl chloride, a primary component in the production of polyvinyl chloride (PVC), can generate hazardous waste streams that may contain PCDFs. epa.govepa.govnih.gov Aqueous byproduct solutions from vinyl chloride production are typically treated to remove volatile organic compounds, but residual sludge can still contain chlorinated compounds. cdc.gov Similarly, chloralkali processes, which are used to produce chlorine and sodium hydroxide, can also be a source of chlorinated organic byproducts.

Thermal Processes and Combustion-Related Formation

High-temperature processes, particularly those involving chlorine and organic matter, are major contributors to the environmental burden of PCDFs, including 1,2,3,6,8,9-HxCDF.

Incineration of Waste, Including Municipal and Medical Waste

Waste incineration is a well-documented source of PCDF emissions. researchgate.netnih.govnih.gov The combustion of municipal solid waste, medical waste, and other hazardous materials can lead to the formation of PCDFs in the post-combustion zone at temperatures below 600°C. who.intscispace.com These formation reactions are often catalyzed by metal ions present in the fly ash. scispace.com Studies have detected 1,2,3,4,7,8-HxCDF, a related congener, in the air near municipal waste incinerators, highlighting the role of these facilities as emission sources. caymanchem.com Research conducted in Korea identified incinerators as a primary emission source of atmospheric PCDD/Fs. nih.govnih.gov

The table below shows the concentration of various PCDF congeners found in soil samples near a municipal solid waste incinerator, illustrating the typical profile of emissions.

Table 1: PCDF Congener Concentrations in Soil Near a Municipal Solid Waste Incinerator

| PCDF Congener | Concentration Range (pg/g) |

|---|---|

| 2,3,7,8-TCDF | ND - 1.5 |

| 1,2,3,7,8-PeCDF | ND - 3.2 |

| 2,3,4,7,8-PeCDF | 0.1 - 8.9 |

| 1,2,3,4,7,8-HxCDF | 0.1 - 7.5 |

| 1,2,3,6,7,8-HxCDF | ND - 4.1 |

| 2,3,4,6,7,8-HxCDF | ND - 2.8 |

| 1,2,3,7,8,9-HxCDF | ND - 1.1 |

| 1,2,3,4,6,7,8-HpCDF | 0.2 - 15.6 |

| 1,2,3,4,7,8,9-HpCDF | ND - 2.3 |

| OCDF | 1.1 - 55.4 |

Data derived from studies on PCDD/F contamination near industrial sites.

Metal Processing, Specifically Iron and Steel Manufacturing

The iron and steel manufacturing industries are also recognized as sources of PCDF emissions. nih.gov High-temperature processes in this sector, such as sintering and electric arc furnace steelmaking, can create conditions favorable for the formation of PCDFs. These compounds can be released into the atmosphere, contributing to local and regional environmental contamination. nih.gov

The following table presents a list of chemical compounds mentioned in this article.

Industrial Bleaching Processes (e.g., Paper Pulp with Free Chlorine)

The use of elemental chlorine (chlorine gas) in the bleaching of paper pulp is a known source of chlorinated organic compounds, including PCDFs. researchgate.netstoraenso.com This traditional bleaching method can produce a significant number of organochlorine chemicals, some of which are persistent and bioaccumulative. researchgate.net

The reaction of free chlorine with lignin (B12514952) and other organic matter in the pulp leads to the formation of these byproducts. researchgate.net In response to environmental concerns, the industry has largely shifted to alternative bleaching methods such as Elemental Chlorine Free (ECF) and Totally Chlorine Free (TCF) processes. ECF bleaching utilizes chlorine dioxide instead of elemental chlorine, which significantly reduces the formation of dioxins and furans. storaenso.com TCF processes use agents like oxygen, hydrogen peroxide, or ozone, further minimizing the generation of chlorinated compounds. storaenso.com

| Bleaching Process | Key Bleaching Agent(s) | Impact on PCDF Formation | Source |

| Elemental Chlorine (EC) | Chlorine Gas | Significant formation of PCDFs | researchgate.netstoraenso.com |

| Elemental Chlorine Free (ECF) | Chlorine Dioxide | Virtually eliminates PCDF formation | storaenso.com |

| Totally Chlorine Free (TCF) | Oxygen, Hydrogen Peroxide, Ozone | No formation of chlorinated compounds | storaenso.com |

Intentional Laboratory Synthesis for Research Applications

While 1,2,3,6,8,9-Hexachlorodibenzofuran is primarily an unintentional byproduct, small quantities are synthesized in laboratories for research purposes. nih.govnih.gov This controlled synthesis allows scientists to study the toxicological and environmental properties of this specific congener. These highly purified standards are essential for analytical method development, instrument calibration, and toxicological studies to understand its behavior and effects.

Information regarding this compound is limited in publicly available scientific literature.

While general information exists for the broader class of hexachlorodibenzofurans (HxCDFs) as persistent organic pollutants isotope.comnih.gov, detailed research findings and numerical data pertaining specifically to the 1,2,3,6,8,9-HxCDF isomer are scarce. This includes a lack of specific data on its resistance to degradation, persistence in soil and sediment, air and water partitioning behavior, and long-range atmospheric transport potential.

Scientific literature and databases provide information for other isomers of hexachlorodibenzofuran, such as 1,2,3,6,7,8-HxCDF and 1,2,3,7,8,9-HxCDF nih.govnih.govepa.govepa.govnih.gov. However, due to the explicit request to focus solely on this compound, and the critical importance of isomer-specific data in assessing the environmental behavior of these compounds, it is not scientifically accurate to extrapolate the properties of other isomers to this specific compound.

Therefore, the generation of a detailed and scientifically accurate article adhering to the requested outline for this compound is not possible at this time due to the absence of the necessary specific data in the public domain.

Environmental Fate and Transport of 1,2,3,6,8,9 Hexachlorodibenzofuran

Environmental Accumulation and Trophic Transfer Mechanisms

Polychlorinated dibenzofurans (PCDFs), including 1,2,3,6,8,9-Hexachlorodibenzofuran (1,2,3,6,8,9-HxCDF), are persistent organic pollutants. isotope.com Their chemical stability and resistance to degradation contribute to their long-term presence in the environment. epa.gov Due to their lipophilic (fat-loving) nature, these compounds tend to accumulate in the fatty tissues of living organisms. epa.govmiami.edu

Bioaccumulation Potential in Organisms

Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment, including through diet, leading to a concentration of the substance in the organism's tissues. miami.eduwikipedia.org The potential for a chemical to bioaccumulate is often indicated by its Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF). wikipedia.org

Several studies have investigated the bioaccumulation of hexachlorodibenzofurans. For instance, in a study involving the polychaete Hediste diversicolor, there was significant accumulation of various PCDF congeners, with furans contributing up to 94% of the total PCDD/F concentration in the tissues at some sites. frontiersin.org Specifically, significant correlations were found between the concentrations of 1,2,3,4,7,8-HxCDF and 1,2,3,6,7,8-HxCDF in sediment and the tissues of these polychaetes. frontiersin.org

The bioaccumulation potential of a chemical is influenced by its hydrophobicity, often measured by the octanol-water partition coefficient (log Kow). epa.gov Chemicals with log Kow values between 2 and 6 are generally considered to have a potential for bioaccumulation. epa.gov The log Kow for 1,2,3,6,7,8-HxCDF is reported to be 6.9, indicating a high potential for it to accumulate in fatty tissues. nih.gov

Laboratory studies provide further insight into the bioaccumulation of HxCDFs. A 28-day bioaccumulation test using freshwater organisms like the mayfly (Hexagenia spp.), the oligochaete (Lumbriculus variegatus), and the Fathead Minnow (Pimephales promelas) has been developed to determine the bioavailability and tissue residue concentrations of contaminants from whole sediments. ontario.ca

Table 1: Bioaccumulation Data for Hexachlorodibenzofurans

| Organism | Compound | Finding |

| Hediste diversicolor (Polychaete) | 1,2,3,6,7,8-HxCDF | Significant correlation between sediment and tissue concentrations. frontiersin.org |

| Hediste diversicolor (Polychaete) | Furans (in general) | Contributed up to 94% of total PCDD/F in tissues at some sites. frontiersin.org |

| Freshwater organisms (e.g., Hexagenia spp., Lumbriculus variegatus, Pimephales promelas) | General Contaminants | A standardized 28-day test measures bioaccumulation from sediment. ontario.ca |

Biomagnification within Aquatic and Terrestrial Food Chains

Biomagnification, also known as bioamplification, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. wikipedia.orgnoaa.gov For biomagnification to occur, a pollutant must be persistent, mobile, fat-soluble, and biologically active. miami.edu As predators consume prey containing these toxins, the substances accumulate in their own tissues at increasingly higher concentrations. wikipedia.orgnoaa.gov

PCDDs and PCDFs have been detected in fish and wildlife globally, indicating their potential to move through food webs. epa.gov Studies in Lake Ontario have shown that biomagnification of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), a related compound, is significant between fish and the birds that eat them. epa.gov

The potential for a chemical to biomagnify can be assessed using the Trophic Transfer Factor (TTF), which is the ratio of the contaminant concentration in a predator to that in its prey. researchgate.neteeer.orgkevinbrix.com A TTF greater than one suggests that biomagnification is occurring. researchgate.net Research has shown that more hydrophobic organochlorine pesticides (OCPs) with a log Kow greater than 5 can be enriched by several to several tens of times in top predators. eeer.org Given that 1,2,3,6,7,8-HxCDF has a high log Kow of 6.9, it has a strong potential for biomagnification. nih.goveeer.org

While specific studies focusing solely on the biomagnification of 1,2,3,6,8,9-HxCDF are limited in the provided results, the general principles of biomagnification for persistent, lipophilic compounds like PCDFs are well-established. epa.govnih.gov The process is a significant concern for apex predators in both aquatic and terrestrial ecosystems, as they are at the highest risk of accumulating dangerous levels of these toxins. miami.edunoaa.gov

Table 2: Factors Influencing Biomagnification

| Factor | Description | Relevance to 1,2,3,6,8,9-HxCDF |

| Persistence | The substance cannot be easily broken down by environmental processes. wikipedia.org | PCDFs are known to be persistent in the environment. epa.gov |

| Food Chain Energetics | The concentration of the substance increases as it moves up the food chain. wikipedia.org | This is the fundamental principle of biomagnification. wikipedia.org |

| Lipophilicity | The substance is soluble in fats and is stored in the fatty tissues of organisms. miami.edu | 1,2,3,6,7,8-HxCDF has a high log Kow, indicating high lipophilicity. nih.gov |

| Biological Activity | The substance can interact with biological systems. miami.edu | PCDFs are known to be biologically active. nih.gov |

Bioconcentration in Aquatic Organisms

Bioconcentration is a specific type of bioaccumulation where the uptake of a chemical by an aquatic organism is directly from the water, not through its food. wikipedia.orgresearchgate.net The Bioconcentration Factor (BCF) is a measure of this process, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. wikipedia.org

A BCF greater than 1 indicates a hydrophobic or lipophilic chemical that is likely to bioaccumulate. wikipedia.org Regulatory bodies like the U.S. Environmental Protection Agency (EPA) use BCF values to classify the bioaccumulative potential of substances. A BCF less than 1,000 is considered not bioaccumulative, a BCF between 1,000 and 5,000 is bioaccumulative, and a BCF greater than 5,000 is very bioaccumulative. wikipedia.org

Several estimations for the BCF of HxCDFs have been made. One study calculated a BCF value of 600 for a hexachlorodibenzofuran using a log Kow of 5.82. europa.eu Another prediction using the BCFBAF Program estimated a BCF of 349 based on a log Kow of 5.51. europa.eu An experimental study on golden orfe fish (Leuciscus idus melanotus) determined a BCF of 56 after a 3-day exposure. europa.eu These values, while indicating some potential for bioconcentration, are below the regulatory threshold for being classified as bioaccumulative. wikipedia.orgeuropa.eu

It is important to note that BCF values can vary depending on the species, the specific isomer of the chemical, and the methodology used for determination. sfu.ca For example, a BCF of 9,270 was estimated for 2,3,7,8-TCDD in rainbow trout, a related but more toxic compound. nm.gov

Table 3: Estimated and Measured Bioconcentration Factors (BCFs) for Hexachlorodibenzofurans

| Method | Log Kow | Estimated/Measured BCF | Organism | Reference |

| Regression-derived equation | 5.82 | 600 | - | europa.eu |

| SRC BCFWIN program | 5.51 | 349 | - | europa.eu |

| Experimental study (3-day) | - | 56 | Golden orfe fish (Leuciscus idus melanotus) | europa.eu |

| Regression-derived equation | 5.13 | 48 | - | europa.eu |

| Regression-derived equation | 4.57 | 20 | - | europa.eu |

Mechanistic Studies of 1,2,3,6,8,9 Hexachlorodibenzofuran Interactions

Aryl Hydrocarbon Receptor (AhR) Binding and Downstream Activation

The primary mechanism of action for polychlorinated dibenzofurans, including 1,2,3,6,8,9-Hexachlorodibenzofuran, involves binding to and activating the Aryl Hydrocarbon Receptor (AhR). nih.govnih.govnih.gov The AhR is a ligand-activated transcription factor belonging to the basic helix-loop-helix-PER-ARNT-SIM (bHLH-PAS) family of proteins that sense foreign and endogenous chemical signals. nih.govnih.govnih.gov In its inactive state, the AhR resides in the cytoplasm as part of a multi-protein complex. nih.govsemanticscholar.org

Upon binding by a ligand such as a PCDF, the AhR undergoes a conformational change. nih.gov This change facilitates its translocation from the cytoplasm into the nucleus. nih.govnih.govt3db.ca Once in the nucleus, the ligand-bound AhR is capable of initiating the transcription of a battery of genes, leading to a wide range of biological and toxicological effects. t3db.canih.gov This activation of the AhR is the critical initiating step in the cascade of events that characterize the cellular response to these compounds. nih.govt3db.ca The persistence of the ligand and its ability to continually activate the AhR is linked to the toxic outcomes observed with compounds like PCDFs.

The activated AhR complex exerts its influence on gene expression by binding to specific DNA sequences known as Xenobiotic Response Elements (XREs), also referred to as Dioxin Responsive Elements (DREs). nih.govt3db.canih.govt3db.ca These XREs are located in the promoter regions of target genes. nih.govt3db.ca The binding of the AhR complex to these elements acts as a molecular switch, recruiting coactivator proteins and initiating the transcription of downstream genes. semanticscholar.orgt3db.ca This interaction is a hallmark of the toxic mechanism of halogenated aromatic hydrocarbons. t3db.cat3db.ca

Inside the nucleus, the ligand-bound AhR dissociates from its cytoplasmic chaperone proteins and forms a heterodimer with another bHLH-PAS protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govnih.govnih.govt3db.ca This AhR/ARNT heterodimer is the functional complex that is capable of binding to the XRE sequences in the DNA. nih.govt3db.caikenaoncology.com The dimerization with ARNT is an essential step for the high-affinity DNA binding and subsequent transcriptional activation of target genes. nih.govnih.gov Without ARNT, the AhR cannot effectively regulate gene expression, highlighting ARNT's indispensable role in the signaling cascade. nih.govikenaoncology.com

Enzyme Induction Pathways Mediated by this compound

A primary and well-documented consequence of AhR activation by compounds like PCDFs is the induction of a suite of drug-metabolizing enzymes. nih.govt3db.cat3db.ca This response is considered a key biomarker for exposure to AhR agonists.

The binding of the AhR/ARNT complex to XREs leads to a robust induction of genes encoding for Phase I metabolizing enzymes, most notably members of the Cytochrome P450 1A and 1B families (CYP1A1 and CYP1B1). nih.govnih.govt3db.ca The expression of these enzymes is significantly increased following exposure to AhR ligands. nih.govt3db.cacaymanchem.com CYP1A1 and CYP1B1 are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. nih.govnih.gov Studies on various PCDF congeners have consistently demonstrated their ability to induce the expression of these specific CYP genes. nih.govcaymanchem.com For instance, 1,2,3,4,7,8-Hexachlorodibenzofuran has been shown to induce the expression of both CYP1A1 and CYP1B1 genes in human lymphocytes. caymanchem.com

Table 1: Induction of CYP1A1 and CYP1B1 by a PCDF Congener

| Compound | Cell Type | Induced Gene | Effect |

|---|---|---|---|

| 1,2,3,4,7,8-Hexachlorodibenzofuran | Primary human peripheral blood lymphocytes | CYP1A1 | Induction of gene expression caymanchem.com |

The induction of CYP1A1 and CYP1B1 results in a measurable increase in specific enzyme activities. nih.gov Aryl Hydrocarbon Hydroxylase (AHH) activity is a classic measure of the function of these induced enzymes, particularly CYP1A1 and CYP1B1. nih.govnih.gov Research has shown that various PCDF isomers are potent inducers of AHH activity. nih.govnih.gov For example, studies in human lymphoblastoid cells have demonstrated that certain hexachlorodibenzofuran congeners, such as 1,2,3,4,6,7-HCDF and 1,2,3,4,7,8-HCDF, can elicit high AHH induction, comparable in potency to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.gov This potent enzyme induction underscores the significant biological activity of these compounds.

Table 2: Relative AHH Induction Potency of select PCDF Isomers in Human Lymphoblastoid Cells

| Compound | Relative AHH Induction Potency |

|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | High nih.govnih.gov |

| 2,3,4,7,8-Pentachlorodibenzofuran | High (Comparable to TCDD) nih.govnih.gov |

| 1,2,3,4,6,7-Hexachlorodibenzofuran | High (Comparable to TCDD) nih.govnih.gov |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | High (Comparable to TCDD) nih.govnih.gov |

Ethoxyresorufin-O-deethylase (EROD) Induction

Activation of the AhR by PCDFs leads to its translocation into the nucleus. nih.govnih.govnih.gov In the nucleus, AhR forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), which are present in the promoter regions of various genes, notably those involved in xenobiotic metabolism. nih.govnih.govnih.gov

Modulation of Cellular Signaling and Regulatory Cascades

The influence of this compound extends to the modulation of several critical cellular signaling and regulatory cascades, a consequence of AhR activation. nih.govt3db.ca

Alteration of Arachidonic Acid Conversion via Cyclooxygenase-2

PCDF-mediated AhR signaling has been shown to increase the conversion of arachidonic acid to prostanoids. nih.govt3db.ca This is achieved through the upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

Downregulation of Wnt/beta-catenin Signaling, Including Sox9

The Wnt/β-catenin signaling pathway, crucial for embryonic development and tissue homeostasis, is also affected. AhR activation by PCDFs can lead to an alteration in this pathway, resulting in the downregulation of target genes such as Sox9. nih.govt3db.ca The Wnt/β-catenin pathway is initiated by the binding of a Wnt ligand to a Frizzled receptor and its co-receptor LRP5 or LRP6. nih.gov

Influence on Signaling by Inflammatory Cytokine Receptors

The interaction with AhR can also modulate signaling pathways associated with inflammatory cytokine receptors, contributing to the immunotoxic effects observed with this class of compounds. nih.govt3db.ca

Effects on Proteasomal Degradation of Steroid Hormone Receptors

Evidence suggests that AhR signaling can alter the proteasomal degradation of steroid hormone receptors. nih.govt3db.ca This interference with hormone receptor turnover can disrupt endocrine functions.

Impact on Cellular Ultraviolet B (UVB) Stress Response

The cellular response to stress, such as that induced by Ultraviolet B (UVB) radiation, can be impacted by PCDF exposure. nih.govt3db.ca AhR signaling has been found to alter the cellular UVB stress response, which involves complex pathways to manage DNA and RNA damage. t3db.canih.gov

Table 1: Summary of Mechanistic Interactions of Polychlorinated Dibenzofurans (PCDFs)

| Interaction | Mechanism | Key Mediators | Downstream Effects |

| EROD Induction | Binding to AhR, nuclear translocation, and dimerization with ARNT, followed by binding to XREs. nih.govnih.govnih.gov | AhR, ARNT, XRE | Increased expression of CYP1A1. |

| Arachidonic Acid Metabolism | Upregulation of Cyclooxygenase-2 (COX-2). nih.govt3db.ca | AhR, COX-2 | Increased conversion of arachidonic acid to prostanoids. nih.gov |

| Wnt/β-catenin Signaling | Alteration of the Wnt/β-catenin pathway. nih.govt3db.ca | AhR | Downregulation of target genes like Sox9. nih.govt3db.ca |

| Inflammatory Signaling | Modulation of inflammatory cytokine receptor pathways. nih.govt3db.ca | AhR | Altered immune response. |

| Steroid Hormone Receptors | Alteration of proteasomal degradation. nih.govt3db.ca | AhR | Disruption of endocrine function. |

| UVB Stress Response | Modification of cellular stress response pathways. nih.govt3db.ca | AhR | Altered response to UVB-induced damage. t3db.ca |

Changes in the Differentiation of T-cell Subsets

The interaction of this compound with the Aryl hydrocarbon Receptor (AhR) has implications for the differentiation of T-lymphocyte subsets. While direct experimental studies on this specific congener are not extensively detailed in the available literature, the broader class of polychlorinated dibenzofurans (PCDFs), to which it belongs, is known to modulate T-cell differentiation through AhR activation. nih.govresearchgate.net

Activation of the AhR by ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a prototypical AhR agonist, is known to induce potent suppression of T-cell dependent immune responses. frontiersin.org This modulation is often associated with the induction of regulatory T-cells (Tregs), which play a crucial role in immune tolerance and suppression of autoimmune responses. frontiersin.orgnih.gov The AhR signaling pathway can influence the development of various T-cell subsets, including T-helper 1 (Th1), T-helper 2 (Th2), T-helper 17 (Th17), and Tregs. researchgate.net The specific outcome of AhR activation on T-cell differentiation can depend on the specific ligand, the cellular context, and the cytokine environment. nii.ac.jp

For instance, AhR activation has been shown to be a requirement for optimal Th17 cell activation, yet it can also drive the development of Tregs. researchgate.net Studies with TCDD have demonstrated that AhR activation can induce a population of alloreactive donor CD4+CD25+ Treg-like cells that exhibit potent suppressive activity. nih.gov Furthermore, TCDD has been shown to induce similar regulatory phenotypes in CD8+ T-cells. nih.gov The direct effects of AhR-mediated signaling in CD8+ T-cells appear to be more limited than the direct effects in CD4+ T-cells, suggesting a complex interplay between different T-cell populations. nih.gov

Given that this compound is a potent AhR agonist, it is plausible that it shares the capacity to alter T-cell differentiation pathways. The resulting AhR-mediated alterations can contribute to immunomodulatory effects, a characteristic toxic response to halogenated aryl hydrocarbons. nih.govresearchgate.net However, the precise nature and magnitude of these changes for this specific hexachlorodibenzofuran congener require further empirical investigation.

Quantitative Structure-Activity Relationships (QSAR) for AhR Binding and Enzyme Induction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. For polychlorinated dibenzofurans (PCDFs), QSAR studies have been instrumental in understanding the relationship between their structure, their binding affinity to the Aryl hydrocarbon Receptor (AhR), and their ability to induce enzymes such as Cytochrome P450 1A1 (CYP1A1). nih.govnih.gov

The binding of PCDFs to the AhR is a critical initiating event for many of their biological effects. QSAR models have shown that the AhR binding affinity of PCDFs is influenced by several molecular properties. nih.gov An integrated molecular docking and 3D-QSAR approach has indicated that molecular size, shape profiles, polarizability, and the electropological states of the compounds are related to their binding affinities to AhR. nih.gov Hydrogen-bonding and hydrophobic interactions are also characteristic features of the interactions between these compounds and the AhR. nih.gov

| Compound | Predicted pIC50 (AhR Binding Affinity) |

|---|---|

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 6.57 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The induction of enzymes, such as aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD), is another key downstream effect of AhR activation. QSAR studies have revealed that the enzyme induction potential of PCDFs is not always directly correlated with their AhR binding affinity. nih.gov Instead, enzyme induction is dependent on both the substituent properties and the specific chlorine substitution pattern of the molecule. nih.gov This indicates a more complex relationship where the ligand-receptor complex interacts with other cellular components to initiate gene transcription.

For some classes of PCDFs, it has been demonstrated that monooxygenase enzyme induction is dependent on substituent lipophilicity and a steric parameter (STERIMOL), which is related to the substituent's width. nih.gov For other PCDFs, electronic parameters, such as the Hammett constant, are also important factors. nih.gov These findings underscore that while AhR binding is a necessary first step, the subsequent biological response is governed by a multifactorial interplay of the ligand's structural and physicochemical properties.

Environmental Analytical Methodologies for 1,2,3,6,8,9 Hexachlorodibenzofuran

Sample Preparation and Cleanup Procedures

The initial and critical step in the analysis of 1,2,3,6,8,9-HxCDF involves the extraction of the analyte from various environmental matrices, which can range from soil and sediment to water and biological tissues. epa.govresearchgate.net Following extraction, a multi-step cleanup procedure is essential to remove interfering compounds that could compromise the accuracy of the analysis. epa.govresearchgate.net

Application of Column Chromatography (Alumina, Silica (B1680970) Gel, Activated Carbon)

Column chromatography is a fundamental technique for the cleanup of sample extracts containing polychlorinated dibenzofurans (PCDFs), including 1,2,3,6,8,9-HxCDF. epa.govcolumn-chromatography.com This process utilizes various adsorbent materials to separate the target analytes from a complex mixture of co-extracted substances. column-chromatography.com

Silica Gel: Silica gel columns, often multi-layered, are frequently employed in the initial cleanup stages. researchgate.netnih.gov These columns can be impregnated with sulfuric acid to remove oxidizable organic compounds. epa.govresearchgate.netwell-labs.com The effectiveness of silica gel lies in its ability to retain polar interfering compounds while allowing the less polar PCDFs to pass through. column-chromatography.com Pre-packed disposable silica gel columns have been shown to be effective and can streamline the cleanup process. nih.gov

Alumina: Alumina columns are another common component of the cleanup train, often used after silica gel chromatography. epa.govepa.gov Alumina provides a different selectivity compared to silica gel, aiding in the further removal of interfering compounds. epa.gov

Activated Carbon: Activated carbon chromatography is a crucial step for the specific isolation of planar molecules like PCDFs. fujifilm.com Activated carbon has a high affinity for these compounds, effectively separating them from non-planar interferences such as polychlorinated biphenyls (PCBs). fujifilm.comdioxin20xx.org The PCDFs are adsorbed onto the carbon and then selectively eluted, often by reversing the column flow. dioxin20xx.org This step significantly enhances the purity of the final extract before instrumental analysis.

The combination and sequence of these chromatographic steps are tailored to the specific sample matrix to ensure the highest possible purity of the extract. For instance, adipose tissue extracts may require treatment with sulfuric acid-impregnated silica gel before further chromatography. epa.govwell-labs.com

High-Resolution Gas Chromatography (HRGC) for Separation

High-Resolution Gas Chromatography (HRGC) is the cornerstone for separating individual PCDF congeners, including the target 1,2,3,6,8,9-HxCDF, from other isomers. azurewebsites.net The choice of the gas chromatographic column is critical for achieving the necessary resolution.

Challenges and Solutions for Isomer Specificity (e.g., DB-5, SP2331, DB-225 Columns)

A significant challenge in PCDF analysis is the large number of possible isomers, many of which have very similar physical and chemical properties, leading to co-elution on a single gas chromatography column. well-labs.com No single column can resolve all 210 PCDF and polychlorinated dibenzo-p-dioxin (B167043) (PCDD) isomers. epa.gov

To address this, a combination of capillary columns with different polarities is often used. researchgate.net

DB-5: A non-polar DB-5 column (or its equivalent) is commonly used for the initial analysis. epa.govwell-labs.com While it can achieve isomer specificity for some key congeners like 2,3,7,8-TCDD, it often fails to separate all toxic PCDF isomers from other interfering compounds. epa.govwell-labs.com For instance, on a DB-5 column, 1,2,3,6,8,9-HxCDF may co-elute with other hexachlorodibenzofuran isomers. researchgate.net

SP2331 and DB-225: To achieve isomer-specific separation for co-eluting congeners, more polar columns such as SP-2331 or DB-225 are employed for a confirmatory analysis. epa.govwell-labs.comresearchgate.net These columns provide different elution patterns, allowing for the resolution of isomers that co-eluted on the DB-5 column. researchgate.net The use of a set of columns, such as a DB-5 and a DB-225, is a common strategy to ensure the accurate identification and quantification of specific isomers like 1,2,3,6,8,9-HxCDF. researchgate.net

The table below summarizes the typical GC columns used in the analysis of PCDFs.

| Column Name | Stationary Phase Polarity | Typical Use in PCDF Analysis |

| DB-5 | Non-polar | Primary analysis |

| SP2331 | High-polarity | Confirmatory analysis for isomer separation |

| DB-225 | Mid-to-high polarity | Confirmatory analysis for isomer separation |

High-Resolution Mass Spectrometry (HRMS) for Detection and Identification

Following separation by HRGC, High-Resolution Mass Spectrometry (HRMS) is the definitive technique for the detection and identification of 1,2,3,6,8,9-HxCDF. azurewebsites.net HRMS provides the high mass accuracy and sensitivity required to distinguish the target analyte from background interferences and to confirm its elemental composition. azurewebsites.net

Isotope-Dilution Mass Spectrometry Techniques

Isotope-dilution mass spectrometry (IDMS) is the gold standard for the quantitative analysis of PCDFs. isotope.com This technique involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-1,2,3,6,8,9-HxCDF) to the sample before extraction and cleanup. eurofins.com

This internal standard behaves almost identically to the native analyte throughout the entire analytical process. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, accurate quantification can be achieved, compensating for any losses that may have occurred during sample preparation and analysis. eurofins.comnist.gov The use of ¹³C-labeled standards is a common practice in EPA methods for dioxin and furan (B31954) analysis. eurofinsus.com

Selected Ion Monitoring (SIM) Approaches

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances the sensitivity and selectivity of the analysis. eurofins.comnih.gov Instead of scanning the entire mass spectrum, the mass spectrometer is programmed to monitor only a few specific ions that are characteristic of the analyte of interest. youtube.com

For 1,2,3,6,8,9-HxCDF, the instrument would be set to monitor the most abundant ions in its molecular ion cluster. This targeted approach filters out the noise from other co-eluting compounds, resulting in a much cleaner signal and lower detection limits. nih.govyoutube.com The simultaneous detection of multiple characteristic ions at their expected retention time provides a high degree of confidence in the identification of the analyte. epa.gov

Quantitative Measurement and Calibration Strategies

The quantitative measurement of 1,2,3,6,8,9-HxCDF, a specific polychlorinated dibenzofuran (B1670420) (PCDF) congener, necessitates highly sensitive and specific analytical techniques due to its typically low concentrations in environmental samples. epa.gov High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the cornerstone for the detection and quantification of this compound. epa.gov This powerful combination allows for the separation of complex mixtures of congeners and the precise measurement of their concentrations, often at the part-per-trillion (ppt) to part-per-quadrillion (ppq) levels. epa.gov

Calibration is a critical aspect of ensuring the accuracy of quantitative measurements. Isotope dilution is a widely employed calibration strategy in the analysis of PCDFs, including 1,2,3,6,8,9-HxCDF. This technique involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-1,2,3,7,8,9-HxCDD) before extraction and cleanup. epa.gov By measuring the ratio of the native analyte to its labeled counterpart, analysts can correct for losses during sample preparation and analysis, leading to more accurate quantification. epa.gov

The calibration process involves creating a calibration curve using a series of solutions with known concentrations of the target analytes and their corresponding labeled internal standards. epa.gov The response of the instrument is plotted against the concentration to establish a linear relationship, which is then used to determine the concentration of the analyte in the unknown sample. ontario.ca

Adherence to Standardized Analytical Methods (e.g., EPA Methods 8280A, 8290A, 1613B)

To ensure consistency and comparability of data across different laboratories and studies, the analysis of 1,2,3,6,8,9-HxCDF is governed by standardized methods developed by regulatory agencies such as the U.S. Environmental Protection Agency (EPA). Key methods include EPA Method 8280A, 8290A, and 1613B.

EPA Method 8290A: This is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for the determination of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs in a wide range of matrices, including soil, sediment, water, and tissue. epa.gov It provides procedures for the detection and quantitative measurement of tetra- through octachlorinated homologues. epa.gov The method is highly sensitive, capable of detecting concentrations at the ppt (B1677978) to ppq level.

EPA Method 8280A: This method utilizes high-resolution capillary column gas chromatography/low-resolution mass spectrometry (HRGC/LRMS) for the analysis of PCDDs and PCDFs. epa.gov It is suitable for samples with higher concentrations, typically in the part-per-billion (ppb) range, and is often used for chemical waste samples. epa.gov

EPA Method 1613B: This method is specifically designed for the analysis of 17 toxic, 2,3,7,8-substituted PCDD and PCDF congeners in aqueous, solid, and tissue samples by isotope dilution HRGC/HRMS. epa.gov It is a performance-based method that allows for modifications to improve performance, provided that all quality control acceptance criteria are met. epa.gov

These methods detail specific requirements for sample extraction, cleanup, instrumental analysis, and quality control to ensure the reliability and accuracy of the analytical results. epa.govepa.govepa.gov

Congener-Specific Analysis for Environmental Monitoring

Environmental monitoring of PCDFs necessitates congener-specific analysis, as the toxicity and environmental behavior of individual congeners vary significantly. diva-portal.orgnih.gov The term "congener" refers to a specific chemical compound within a family of related compounds, in this case, the 135 different PCDF isomers. nih.gov 1,2,3,6,8,9-HxCDF is one of these specific congeners.

The primary analytical technique for congener-specific analysis is HRGC/HRMS. diva-portal.org The high resolving power of the capillary gas chromatography column separates the different congeners based on their boiling points and affinities for the stationary phase. epa.gov The high-resolution mass spectrometer then selectively detects and quantifies each congener based on its unique mass-to-charge ratio. epa.gov

Congener-specific data is crucial for:

Source Apportionment: Different sources of PCDF contamination (e.g., industrial processes, combustion) often have unique congener profiles or "fingerprints." By analyzing the congener distribution in an environmental sample, it may be possible to identify the source of the contamination. ynu.ac.jp

Risk Assessment: As discussed in the next section, the toxicity of PCDFs is highly dependent on the specific congener. Therefore, knowing the concentration of each individual toxic congener is essential for accurately assessing the potential risk to human health and the environment. wikipedia.org

Understanding Environmental Fate and Transport: Different congeners exhibit different physical and chemical properties, which affect their transport, partitioning, and bioaccumulation in the environment. diva-portal.org

Calculation and Application of Toxic Equivalency Factors (TEFs) and Toxicity Equivalents (TEQs)

The World Health Organization (WHO) has established TEFs for various PCDD and PCDF congeners, including 1,2,3,6,8,9-Hexachlorodibenzofuran, which has a TEF of 0.1 for human health risk assessment. epa.gov This means it is considered to be one-tenth as toxic as 2,3,7,8-TCDD.

The TEQ of a sample is calculated by multiplying the concentration of each individual congener by its respective TEF and then summing the results. epa.govcdc.gov

TEQ Calculation: TEQ = Σ (Concentration of Congener * TEF of Congener) epa.gov

Environmental Remediation and Degradation Research for 1,2,3,6,8,9 Hexachlorodibenzofuran

Biological Degradation Processes

The microbial breakdown of halogenated compounds like 1,2,3,6,8,9-Hexachlorodibenzofuran is a key area of remediation research. Studies have explored various pathways and microorganisms capable of degrading this persistent organic pollutant.

Research into the biodegradation of hexachlorodibenzofurans has revealed potential pathways under both aerobic and anaerobic conditions. While specific studies on the 1,2,3,6,8,9-isomer are limited, research on similar hexachlorinated congeners provides valuable insights.

Under aerobic conditions , the initial attack on the dibenzofuran (B1670420) structure often involves dioxygenase enzymes. researchgate.net These enzymes introduce oxygen atoms into the aromatic rings, leading to ring cleavage and subsequent degradation. researchgate.net However, the high chlorine substitution on this compound can hinder the efficiency of these enzymatic attacks.

Anaerobic biodegradation , particularly through reductive dechlorination, has shown more promise for highly chlorinated dibenzofurans. nih.govepa.gov In anoxic environments, specific microbial communities can use chlorinated compounds as electron acceptors, sequentially removing chlorine atoms. epa.gov For instance, studies on other hexachlorodibenzofuran isomers have demonstrated their transformation into less chlorinated and consequently less toxic congeners under anaerobic conditions. nih.govacs.org

Microbial dechlorination is a critical process in the natural attenuation of this compound. Reductive dechlorination, a key mechanism under anaerobic conditions, involves the removal of chlorine atoms and their replacement with hydrogen atoms. This process is carried out by specific groups of bacteria. nih.gov

A study on the closely related 1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF) by a mixed culture containing Dehalococcoides ethenogenes strain 195 demonstrated significant dechlorination. nih.govacs.org The culture successfully removed chlorine atoms from the HxCDF molecule, leading to the formation of pentachlorodibenzofurans and subsequently tetrachlorodibenzofurans. nih.govacs.org This process is significant because it represents a detoxification pathway, as the resulting lower chlorinated congeners are generally less toxic.

The following table summarizes the observed reductive dechlorination pathway of 1,2,3,4,7,8-HxCDF, which provides a model for the potential degradation of this compound.

| Initial Compound | Dechlorination Products | Significance |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 1,3,4,7,8-Pentachlorodibenzofuran, 1,2,4,7,8-Pentachlorodibenzofuran | Initial dechlorination steps |

| Pentachlorodibenzofurans | 1,3,7,8-Tetrachlorodibenzofuran, 1,2,4,8-Tetrachlorodibenzofuran | Further reduction in chlorination |

This table is based on the study of a similar hexachlorodibenzofuran isomer and illustrates a potential pathway for this compound.

Research has identified specific microorganisms and enzymes that play a crucial role in the degradation of chlorinated aromatic compounds.

Dehalococcoides species , particularly Dehalococcoides mccartyi, are well-known for their ability to carry out reductive dechlorination of various chlorinated pollutants, including polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). nih.gov The study on 1,2,3,4,7,8-HxCDF specifically implicated Dehalococcoides ethenogenes strain 195 in its dechlorination. nih.govacs.org These bacteria are obligate anaerobes and are vital for the detoxification of contaminated sediments.

In terms of enzymes, dioxygenases are key players in the aerobic degradation of aromatic hydrocarbons. researchgate.net While their direct action on this compound is not extensively documented, it is known that bacteria like Sphingomonas species possess dibenzofuran 4,4a-dioxygenase , which can degrade the parent compound, dibenzofuran. nih.gov The efficiency of these enzymes on highly chlorinated variants remains a subject of ongoing research. Other enzymes like phenol hydroxylase and catechol 1,2-dioxygenase are involved in the degradation of intermediate metabolites. researchgate.net

A significant outcome of microbial degradation, particularly anaerobic dechlorination, is the potential for detoxification. The toxicity of polychlorinated dibenzofurans is largely dependent on the number and position of chlorine atoms. The removal of chlorine atoms from the lateral positions (2, 3, 7, and 8) is particularly important for reducing the toxicity of these compounds.

The dechlorination of 1,2,3,4,7,8-HxCDF to tetra- and pentachlorinated congeners by Dehalococcoides ethenogenes strain 195 is a prime example of a detoxification pathway. nih.govacs.org By removing chlorine atoms, the resulting molecules have a lower affinity for the aryl hydrocarbon receptor (AhR), which mediates the toxic effects of these compounds. nih.govnih.gov This demonstrates that microbial processes can lead to a significant reduction in the environmental risk posed by hexachlorodibenzofurans.

Abiotic Degradation Processes

In addition to biological breakdown, non-biological processes can also contribute to the degradation of this compound in the environment.

Photolytic degradation, or photolysis, is the breakdown of compounds by light. For polychlorinated dibenzofurans, this process can occur through two main mechanisms:

Direct Photolysis : This occurs when the molecule itself absorbs light energy, leading to the cleavage of chemical bonds. In the case of chlorinated aromatic compounds, the carbon-chlorine bond is often susceptible to homolytic cleavage, resulting in dechlorination.

Sensitized Photolysis : This process involves other molecules in the environment, known as sensitizers, which absorb light and then transfer the energy to the pollutant molecule, causing it to degrade. Natural substances like humic acids in water and soil can act as sensitizers.

Decontamination Strategies for PCDF-Containing Wastes

Polychlorinated dibenzofurans (PCDFs), including the congener this compound, are persistent organic pollutants that pose a significant challenge for environmental remediation. nih.govnih.gov These compounds are not commercially produced but are formed as unintentional byproducts in various industrial processes, such as the manufacturing of chlorinated phenols and waste incineration. nih.govresearchgate.net Due to their persistence and toxicity, effective decontamination strategies for PCDF-containing wastes are crucial. Research has focused on several key approaches, including thermal treatment, microbial degradation, and photocatalytic degradation, to break down these hazardous compounds.

Thermal Treatment

Thermal treatment has proven to be a highly effective method for the decontamination of soils and industrial residues, such as electric arc furnace (EAF) fly ash, contaminated with PCDD/Fs. nih.gov This technology utilizes high temperatures to destroy the chemical structure of these pollutants.

Studies have demonstrated significant removal and decomposition efficiencies at various operating temperatures. For instance, in one study, soil heavily contaminated with PCDD/Fs was treated in a primary furnace at temperatures of 750°C and 850°C, followed by a secondary furnace at 1200°C. nih.gov This process achieved a PCDD/F removal efficiency of over 99.99% and a decomposition efficiency greater than 98%. nih.gov The final concentrations in the treated soil were well below regulatory limits. nih.gov

Similarly, the thermal treatment of EAF fly ash has shown a significant reduction in PCDD/F content. While effective in decomposing the contaminants, thermal treatment systems often require additional air pollution control devices, such as activated carbon injection, to manage the PCDD/Fs that may be present in the flue gas. nih.gov

Interactive Table: Thermal Treatment of PCDF-Contaminated Soil

| Treatment Temperature (Primary Furnace) | Treatment Temperature (Secondary Furnace) | PCDD/F Removal Efficiency | PCDD/F Decomposition Efficiency | Final I-TEQ Content in Soil |

| 750°C | 1200°C | >99.99% | >98% | 1.56 ng I-TEQ/kg |

| 850°C | 1200°C | >99.99% | >98% | 2.15 ng I-TEQ/kg |

Data sourced from a study on thermal treatment of heavily contaminated soil. nih.gov

Microbial Degradation

Bioremediation using microorganisms presents a promising and environmentally compatible approach for the degradation of PCDFs. nih.govnih.gov This strategy leverages the metabolic processes of various bacteria and fungi to break down these complex chlorinated compounds. The effectiveness of microbial degradation often depends on the level of chlorination of the PCDF congeners. nih.govresearchgate.net

Aerobic Degradation: Under aerobic conditions, certain bacteria have demonstrated the ability to degrade lower chlorinated dibenzofurans. Genera such as Sphingomonas, Pseudomonas, and Burkholderia can initiate the degradation process, often through the action of angular dioxygenases that attack the aromatic rings. nih.govresearchgate.net Some white-rot fungi can also cometabolically degrade chlorinated dioxins using their extracellular lignin-degrading peroxidases. nih.gov

Anaerobic Reductive Dechlorination: For higher chlorinated PCDFs, anaerobic reductive dechlorination is a key degradation pathway. nih.govresearchgate.net In anaerobic environments like sediments, specific bacteria, including those from the genus Dehalococcoides, can remove chlorine atoms from the PCDF molecule. nih.gov This process reduces the toxicity of the compounds and can lead to the formation of less chlorinated congeners that may be more amenable to further degradation by aerobic bacteria. nih.govnih.gov Research has shown that anaerobic sediments can convert tetrachloro- to octachlorodibenzo-p-dioxins into lower chlorinated forms. nih.govresearchgate.net

Interactive Table: Microbial Degradation Pathways for PCDFs

| Degradation Pathway | Conditions | Key Microorganisms | Target PCDF Congeners | Mechanism |

| Aerobic Degradation | Aerobic | Sphingomonas, Pseudomonas, Burkholderia, White-rot fungi | Lower chlorinated PCDFs | Angular dioxygenase attack, extracellular peroxidase action |

| Anaerobic Reductive Dechlorination | Anaerobic | Dehalococcoides | Higher chlorinated PCDFs | Removal of chlorine atoms |

Photocatalytic Degradation

Advanced oxidation processes, particularly heterogeneous photocatalysis, are an emerging technology for the degradation of persistent organic pollutants like PCDFs. mdpi.commdpi.com This method typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, when activated by light, generates highly reactive oxygen species (ROS). mdpi.com These ROS can then attack and break down the complex structure of PCDF molecules into less harmful substances. mdpi.com

The efficiency of photocatalytic degradation can be influenced by several factors, including the type of photocatalyst, light intensity, and the initial concentration of the pollutant. mdpi.com While much of the research has focused on other organic contaminants, the principles of photocatalysis suggest its potential applicability to the degradation of PCDFs in aqueous waste streams. mdpi.commdpi.com The complete mineralization of organic compounds without the formation of secondary pollutants is a significant advantage of this method. mdpi.com

Regulatory Frameworks and Environmental Policy for 1,2,3,6,8,9 Hexachlorodibenzofuran

Classification as a Persistent Organic Pollutant (POP)

1,2,3,6,8,9-Hexachlorodibenzofuran is a member of the polychlorinated dibenzofurans (PCDFs) family. nih.govnih.gov These compounds are not intentionally produced but are generated as unintentional byproducts in various industrial processes, such as the manufacturing of certain chemicals and incineration. isotope.com Due to their chemical stability, resistance to degradation, and tendency to bioaccumulate in fatty tissues, many PCDF congeners, including hexachlorodibenzofurans, are classified as Persistent Organic Pollutants (POPs). isotope.com

POPs are chemical substances that possess a particular combination of physical and chemical properties such that, once released into the environment, they:

remain intact for exceptionally long periods of time (are persistent);

become widely distributed throughout the environment as a result of natural processes involving soil, water, and, most notably, air (are subject to long-range environmental transport);

accumulate in the fatty tissue of living organisms including humans, and are found at higher concentrations at higher levels in the food chain (bioaccumulate); and

are toxic to both humans and wildlife. pops.int

The specific congener 1,2,3,6,7,8-Hexachlorodibenzofuran is recognized as a POP. nih.gov The properties of this compound are consistent with those of other hexachlorinated dibenzofurans that are classified as POPs.

International Agreements and Conventions (e.g., Stockholm Convention)

The Stockholm Convention on Persistent Organic Pollutants is a global treaty aimed at protecting human health and the environment from POPs. pops.intiisd.org The Convention requires its parties to take measures to eliminate or reduce the release of POPs into the environment. pops.int

Polychlorinated dibenzofurans (PCDFs) are listed in Annex C of the Stockholm Convention, which focuses on the unintentional production of these substances. pops.int Parties to the Convention are required to take measures to reduce or eliminate releases from unintentional production of the chemicals listed in this annex. This includes developing national action plans and promoting the use of best available techniques (BAT) and best environmental practices (BEP) for sources that release these chemicals.

While the Stockholm Convention does not list every single PCDF congener individually, the listing of "polychlorinated dibenzofurans (PCDFs)" as a class of substances in Annex C implicitly includes this compound. The focus of the convention is on minimizing the unintentional formation and release of all PCDF congeners.

National and Regional Regulatory Oversight and Restrictions

Various countries and regions have implemented regulations to control the release of PCDFs, which would include this compound.

United States: The U.S. Environmental Protection Agency (EPA) regulates polychlorinated dibenzofurans under various statutes. For instance, specific congeners like 1,2,3,6,7,8-Hexachlorodibenzofuran are listed as hazardous air pollutants (HAPs) under the Clean Air Act. epa.gov The EPA also establishes guidelines for water quality and manages contaminated sites under programs like the Superfund. epa.govepa.gov California's Office of Environmental Health Hazard Assessment (OEHHA) lists 1,2,3,6,7,8-Hexachlorodibenzofuran under Proposition 65, identifying it as a chemical known to cause cancer. ca.gov

European Union: The European Union has regulations aimed at controlling POPs, including PCDFs. Regulation (EU) 2019/1021 on persistent organic pollutants implements the commitments of the Union to the Stockholm Convention. europa.eu This regulation includes provisions for the monitoring and control of unintentionally produced POPs like PCDFs. The European Chemicals Agency (ECHA) also plays a role in the regulation of hazardous chemicals. nih.gov

Emission Inventories and Environmental Monitoring Programs

To manage the risks associated with PCDFs, many countries have established emission inventories and environmental monitoring programs. These programs aim to quantify the amounts of these substances released into the environment and to track their levels in various environmental media such as air, water, soil, and biota.

Emission inventories compile data on the sources and quantities of PCDF releases. Major sources typically include:

Waste incineration (municipal, industrial, and medical)

Metallurgical industries (e.g., iron and steel production, secondary copper production)

Power generation from fossil fuels

Production of certain chlorinated chemicals

Environmental monitoring programs analyze samples from the environment to determine the concentration of PCDFs. This data is crucial for assessing the effectiveness of regulatory measures and for understanding the long-term trends of these pollutants in the environment.

Methodologies for Environmental Risk Assessment

Environmental risk assessment for chemicals like this compound is a complex process that evaluates the potential for adverse effects on human health and the environment. The general framework for this assessment typically involves four key steps as outlined by the U.S. EPA and other regulatory bodies: epa.govitrcweb.orgitrcweb.org

Hazard Identification: This step determines whether a chemical can cause adverse health effects in humans or ecological systems. For PCDFs, this includes assessing their potential to cause cancer and other toxic effects. itrcweb.org

Dose-Response Assessment: This step quantifies the relationship between the dose of the chemical and the incidence of adverse effects. itrcweb.org For carcinogens, this is often expressed as a cancer slope factor, while for non-carcinogenic effects, a reference dose (RfD) is typically derived.

Exposure Assessment: This step evaluates the magnitude, frequency, and duration of human and ecological exposure to the chemical. itrcweb.org This involves identifying exposure pathways (e.g., inhalation, ingestion) and estimating the amount of the chemical that receptors are likely to come into contact with.

Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability of adverse effects occurring in exposed populations. epa.gov It also involves a discussion of the uncertainties associated with the risk assessment.

For mixtures of chemicals like PCDFs, the risk assessment often uses a Toxicity Equivalence (TEQ) approach. This method uses Toxicity Equivalency Factors (TEFs) to express the toxicity of different PCDF congeners in terms of the most toxic congener, 2,3,7,8-Tetrachlorodibenzodioxin (TCDD). This allows for the assessment of the combined risk from exposure to a mixture of these compounds.

Future Research Directions in 1,2,3,6,8,9 Hexachlorodibenzofuran Studies

Advancements in Ultra-Trace Analytical Techniques

The accurate detection and quantification of 1,2,3,6,8,9-HxCDF in various environmental matrices are paramount for assessing exposure and risk. While methods for analyzing PCDFs are well-established, future research should focus on enhancing sensitivity, specificity, and efficiency for this specific congener.

Current standard methods for the analysis of organochlorine compounds like hexachlorobenzene (B1673134) often involve extraction, clean-up to remove interfering substances, and finally, analysis, typically using gas chromatography (GC) coupled with mass spectrometry (MS). nih.gov For PCDFs, high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) is the gold standard, capable of separating and detecting congeners at very low concentrations. nih.gov

Future research should aim to develop and refine analytical techniques with even lower detection limits, moving into the sub-picogram range. This is particularly important for assessing background environmental levels and for biological monitoring in human and wildlife populations. Innovations in sample preparation, such as automated solid-phase extraction (SPE) and supercritical fluid extraction (SFE), can improve throughput and reduce the use of hazardous solvents. nih.gov Furthermore, the development of certified reference materials for 1,2,3,6,8,9-HxCDF is crucial for ensuring the accuracy and comparability of data across different laboratories.

Table 1: Current and Future Trends in Analytical Techniques for Hexachlorodibenzofurans

| Technique | Current Application | Future Research Focus |

| HRGC/HRMS | Standard for congener-specific analysis of PCDFs. nih.gov | Improving resolution for complex mixtures, enhancing sensitivity. |

| GC-MS/MS | Increasing use for targeted analysis. | Development of more robust and cost-effective methods. |

| SPE & SFE | Sample preparation and clean-up. nih.gov | Miniaturization and automation for high-throughput analysis. |

| Immunoassays | Screening of large sample numbers. | Development of antibodies with higher specificity for 1,2,3,6,8,9-HxCDF. |

Development of Comprehensive Environmental Fate Models

Understanding the environmental behavior of 1,2,3,6,8,9-HxCDF is essential for predicting its distribution, persistence, and potential for bioaccumulation. epa.gov Polychlorinated dibenzofurans are known to be persistent organic pollutants (POPs) that can be transported over long distances in the environment. researchgate.netnih.gov

Future research should focus on developing comprehensive multi-media environmental fate models specifically parameterized for 1,2,3,6,8,9-HxCDF. This requires the generation of empirical data on its key physicochemical properties, such as water solubility, vapor pressure, and octanol-water and octanol-air partition coefficients. These models should integrate data on environmental degradation rates, including photolysis, hydrolysis, and microbial degradation, to provide a more accurate picture of its environmental persistence. nih.gov

Moreover, these models need to account for the influence of various environmental factors, such as temperature, organic carbon content in soil and sediment, and atmospheric conditions, on the transport and partitioning of the compound. nih.gov Validating these models with field data from different geographical regions will be crucial for their reliability in predicting environmental concentrations and informing regulatory decisions.

Continued Mechanistic Investigations of AhR and Downstream Cellular Pathways

The toxicity of many PCDFs is mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov Binding of a PCDF congener to the AhR initiates a cascade of events, leading to the expression of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1). nih.govnih.gov This can result in a range of toxic responses, including immunotoxicity, reproductive and developmental effects, and carcinogenicity. nih.gov

A critical area for future research is to determine the specific binding affinity of 1,2,3,6,8,9-HxCDF for the AhR in various species, including humans, and to characterize the subsequent downstream cellular and transcriptional responses. It is known that the toxic and biological activity of PCDDs and PCDFs, as well as their affinity for the AhR, is greatest for 2,3,7,8-substituted congeners. tandfonline.com Investigating the toxic equivalency factor (TEF) for 1,2,3,6,8,9-HxCDF relative to the most potent PCDF, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), is a high priority.

Further studies should explore AhR-independent mechanisms of toxicity for this specific isomer. Research into the effects of 1,2,3,6,8,9-HxCDF on cellular processes such as cell cycle regulation, apoptosis, and intercellular communication will provide a more complete understanding of its toxic potential.

Table 2: Key Areas for Mechanistic Research on 1,2,3,6,8,9-Hexachlorodibenzofuran

| Research Area | Key Questions |

| AhR Binding | What is the binding affinity of 1,2,3,6,8,9-HxCDF to the AhR in different species? |

| Gene Expression | Which genes are up- or down-regulated following exposure to 1,2,3,6,8,9-HxCDF? |

| Toxic Equivalency | What is the toxic equivalency factor (TEF) for this specific congener? |

| AhR-Independent Effects | Does 1,2,3,6,8,9-HxCDF exert toxicity through mechanisms not involving the AhR? |

Exploration of Novel and Enhanced Remediation Technologies

The persistence of PCDFs in the environment necessitates the development of effective remediation strategies for contaminated sites. nih.gov Future research in this area should focus on both enhancing existing technologies and exploring novel approaches for the degradation and removal of 1,2,3,6,8,9-HxCDF.